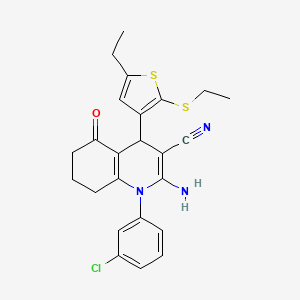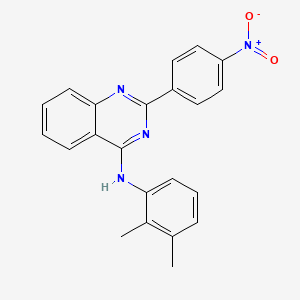![molecular formula C22H19N3O2S2 B11628373 2-(3-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11628373.png)
2-(3-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{(E)-[2,4-Dioxo-3-(Prop-2-yn-1-yl)-1,3-thiazolidin-5-yliden]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril ist eine komplexe organische Verbindung mit mehreren funktionellen Gruppen, darunter ein Thiazolidinring, ein Pyrrolring und eine Benzothiophen-Einheit.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-{(E)-[2,4-Dioxo-3-(Prop-2-yn-1-yl)-1,3-thiazolidin-5-yliden]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril beinhaltet in der Regel mehrstufige organische Synthesen. Zu den wichtigsten Schritten gehören die Bildung des Thiazolidinrings, des Pyrrolrings und der Benzothiophen-Einheit, gefolgt von deren anschließender Kupplung. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören verschiedene Alkylierungsmittel, Oxidationsmittel und Katalysatoren, um die Bildung der gewünschten Bindungen zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnten die Verwendung von Durchflussreaktoren, ein Hochdurchsatzscreening der Reaktionsbedingungen und die Entwicklung effizienterer Katalysatoren gehören.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(3-{(E)-[2,4-Dioxo-3-(Prop-2-yn-1-yl)-1,3-thiazolidin-5-yliden]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Oxidation eine Verbindung mit zusätzlichen Carbonylgruppen ergeben, während die Reduktion ein gesättigteres Derivat erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Sie kann biologische Aktivitäten wie antimikrobielle oder Antikrebsaktivitäten aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Medizin: Die Verbindung könnte auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht werden.
Industrie: Sie kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften Anwendung finden.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-{(E)-[2,4-Dioxo-3-(Prop-2-yn-1-yl)-1,3-thiazolidin-5-yliden]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Diese Wechselwirkungen können biologische Pfade modulieren und zu den beobachteten Wirkungen der Verbindung führen. Detaillierte Studien wären erforderlich, um die genauen molekularen Zielstrukturen und Pfade aufzuklären, die beteiligt sind.
Wissenschaftliche Forschungsanwendungen
2-(3-{[(5E)-2,4-DIOXO-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-{[(5E)-2,4-DIOXO-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, engage in π-stacking interactions, and participate in dipole-dipole interactions, which can modulate the activity of its targets . These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imidazol-Derivate: Diese Verbindungen weisen einige strukturelle Ähnlichkeiten auf und zeigen ein breites Spektrum an biologischen Aktivitäten.
Thiazolidin-Derivate: Ähnlich dem Thiazolidinring in der Verbindung sind diese Derivate für ihre medizinischen Eigenschaften bekannt.
Pyrrol-Derivate: Verbindungen, die Pyrrolringe enthalten, werden oft wegen ihres pharmakologischen Potenzials untersucht.
Einzigartigkeit
Was 2-(3-{(E)-[2,4-Dioxo-3-(Prop-2-yn-1-yl)-1,3-thiazolidin-5-yliden]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen, die in anderen Verbindungen nicht vorhanden sind.
Eigenschaften
Molekularformel |
C22H19N3O2S2 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
2-[3-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C22H19N3O2S2/c1-4-9-24-20(26)19(29-22(24)27)11-15-10-13(2)25(14(15)3)21-17(12-23)16-7-5-6-8-18(16)28-21/h1,10-11H,5-9H2,2-3H3/b19-11+ |
InChI-Schlüssel |
DKOGSIZCTXWAMX-YBFXNURJSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)/C=C/4\C(=O)N(C(=O)S4)CC#C |
Kanonische SMILES |
CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)C=C4C(=O)N(C(=O)S4)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(furan-2-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628295.png)
![6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11628303.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628315.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628326.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11628329.png)
![2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B11628342.png)
![N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11628357.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-3-phenylthiourea](/img/structure/B11628362.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628363.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11628365.png)


![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11628388.png)
